tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate
Overview
Description
Tert-Butyl carbamate is a chemical compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
Tert-Butyl carbamates can be produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The molecular formula of tert-Butyl carbamate is C5H11NO2 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) .Chemical Reactions Analysis
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
Tert-Butyl carbamate is a solid substance . It has a melting point of 105-108 °C (lit.) . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Intermediate for Synthesis
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, related to tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate, serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application underscores its role in facilitating the development of nucleotide analogues, potentially impacting fields like antiviral research and molecular biology (Ober et al., 2004).
Chemoselective Transformations
This compound can be derived from or involved in chemoselective transformations. For instance, the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), which can be synthesized from N-tert-butoxycarbonyl (Boc) groups, offers a pathway for converting N-t-Boc compounds into other protected forms under mild conditions. This flexibility in chemoselective transformations is crucial for synthesizing complex organic molecules, highlighting the compound's significance in organic chemistry and drug development (Sakaitani & Ohfune, 1990).
Antimicrobial Activity
Derivatives of tert-butyl carbazate, related to this compound, have been explored for their antimicrobial properties. Synthesis of various oxadiazole and triazole derivatives from tert-butyl carbazate and their subsequent evaluation for antimicrobial activity illustrate the potential pharmaceutical applications of these compounds. Such research contributes to the ongoing search for new antimicrobial agents, especially in the face of rising antibiotic resistance (Ghoneim & Mohamed, 2013).
Catalyst in Amidation Reactions
The compound has been utilized in palladium-catalyzed cross-coupling reactions, serving as a substrate in the amidation of aryl(het) halides. This application demonstrates its utility in forming carbon-nitrogen bonds, a fundamental reaction in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals (Qin et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(3-cyanophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-18/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFVGJRYWFWDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)C#N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184653 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(3-cyanophenyl)imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500024-52-2 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(3-cyanophenyl)imidodicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500024-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(3-cyanophenyl)imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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